(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[310]hexane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core, followed by the introduction of benzyloxy groups. Common reagents used in these reactions include benzyl alcohol, strong bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to undergo specific chemical reactions makes it a candidate for creating new pharmaceuticals with targeted effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The compound’s bicyclic structure allows it to fit into enzyme active sites, altering their activity and influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
Levalbuterol Related Compound D: A compound related to levalbuterol, used in pharmaceutical applications.
Uniqueness
What sets (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane apart is its unique bicyclic structure and the presence of benzyloxy groups. These features confer specific reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
873298-16-9 |
---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.393 |
IUPAC Name |
(1R,2S,3R,5S)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m0/s1 |
InChI Key |
YPDRJNPIGFCETD-ZGXWSNOMSA-N |
SMILES |
C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Synonyms |
(1R,2S,3R,5S)-3-(Phenylmethoxy)-2-[(phenylmethoxy)methyl]-6-oxabicyclo[3.1.0]hexane, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.